Cas no 23612-60-4 (3-(Bromomethyl)pyridin-2-amine hydrobromide)
3-(Bromomethyl)pyridin-2-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)pyridin-2-amine hydrobromide
- 3-(bromomethyl)pyridin-2-amine;hydrobromide
- 3-(Bromomethyl)pyridin-2-amine hydrobromide
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- Inchi: 1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H
- InChI Key: RZSKDRPOGQFQHH-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CN=C1N.Br
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 87.1
- Topological Polar Surface Area: 38.9
3-(Bromomethyl)pyridin-2-amine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Bromomethyl)pyridin-2-amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B870400-10mg |
3-(Bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 10mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B870400-50mg |
3-(Bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 50mg |
$ 250.00 | 2022-06-01 | ||
| TRC | B870400-100mg |
3-(Bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 100mg |
$ 365.00 | 2022-06-01 | ||
| Enamine | EN300-191965-0.05g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 0.05g |
$266.0 | 2025-03-21 | |
| Enamine | EN300-191965-0.1g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 0.1g |
$396.0 | 2025-03-21 | |
| Enamine | EN300-191965-0.25g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 0.25g |
$567.0 | 2025-03-21 | |
| Enamine | EN300-191965-0.5g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 0.5g |
$891.0 | 2025-03-21 | |
| Enamine | EN300-191965-1.0g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 1.0g |
$1142.0 | 2025-03-21 | |
| Enamine | EN300-191965-2.5g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 2.5g |
$2240.0 | 2025-03-21 | |
| Enamine | EN300-191965-5.0g |
3-(bromomethyl)pyridin-2-amine hydrobromide |
23612-60-4 | 95.0% | 5.0g |
$3313.0 | 2025-03-21 |
3-(Bromomethyl)pyridin-2-amine hydrobromide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(Bromomethyl)pyridin-2-amine hydrobromide
Professional Introduction to 3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No. 23612-60-4)
3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No. 23612-60-4) is a highly versatile and significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its bromomethyl and aminopyridine functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents targeting a wide range of diseases.
The bromomethyl moiety in 3-(Bromomethyl)pyridin-2-amine hydrobromide is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions. This property allows for the facile introduction of diverse functional groups, making it an excellent precursor for constructing complex molecular architectures. The aminopyridine moiety, on the other hand, contributes to the compound's solubility and stability, while also providing a platform for further chemical modifications.
In recent years, 3-(Bromomethyl)pyridin-2-amine hydrobromide has garnered considerable attention in academic and industrial research. Its applications span across multiple domains, including drug discovery, agrochemical synthesis, and material science. One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors for therapeutic purposes.
Recent studies have highlighted the potential of 3-(Bromomethyl)pyridin-2-amine hydrobromide in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromomethyl group enables the introduction of specific amino acid residues or other pharmacophores that are critical for binding to target kinases. For instance, researchers have utilized this compound to develop novel inhibitors targeting tyrosine kinases, which play a central role in cell signaling pathways associated with various pathological conditions.
The pharmaceutical industry has also leveraged 3-(Bromomethyl)pyridin-2-amine hydrobromide in the creation of antiviral and antibacterial agents. The ability to modify the pyridine ring with various substituents allows for fine-tuning of biological activity. A notable example is its use in synthesizing compounds that inhibit viral proteases, which are essential for viral replication. These inhibitors have shown promise in preclinical trials as potential treatments against emerging infectious diseases.
Beyond its applications in drug development, 3-(Bromomethyl)pyridin-2-amine hydrobromide has found utility in materials science. Its ability to undergo cross-coupling reactions makes it a valuable reagent in polymer synthesis and functional material development. Researchers have employed this compound to create novel polymers with enhanced thermal stability and mechanical properties, which are critical for advanced applications such as electronics and aerospace.
The synthesis of 3-(Bromomethyl)pyridin-2-amine hydrobromide typically involves multi-step organic reactions starting from commercially available pyridine derivatives. The bromination step is a key step that introduces the bromomethyl group, often using reagents like N-bromosuccinimide (NBS). Subsequent modifications can be performed to achieve the desired pharmacological or material properties.
In conclusion, 3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No. 23612-60-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new synthetic pathways and applications, the significance of this compound is expected to grow even further.
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